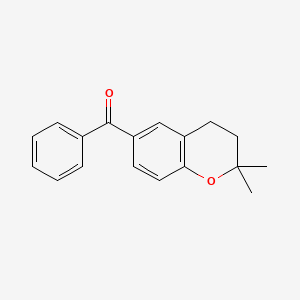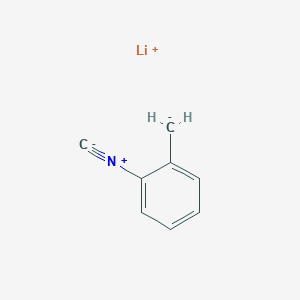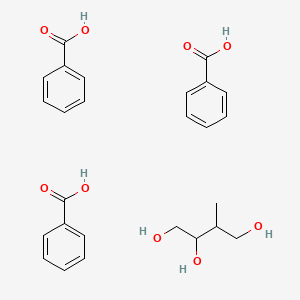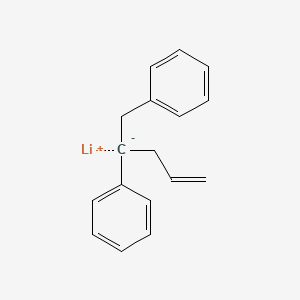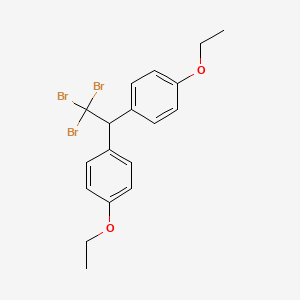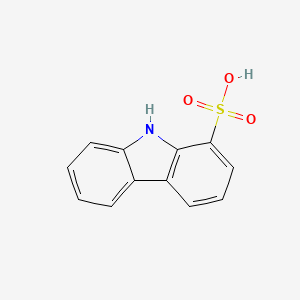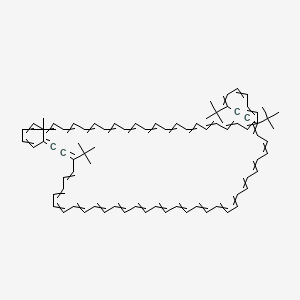
1,1'-Disulfanediylbis(pentamethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Disulfanediylbis(pentamethylbenzene) is an organic compound characterized by the presence of two pentamethylbenzene units connected via a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(pentamethylbenzene) typically involves the reaction of pentamethylbenzene with sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the disulfide bond between two pentamethylbenzene molecules .
Industrial Production Methods: While specific industrial production methods for 1,1’-Disulfanediylbis(pentamethylbenzene) are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Disulfanediylbis(pentamethylbenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’-Disulfanediylbis(pentamethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential role in redox biology due to its disulfide bond.
Mecanismo De Acción
The mechanism of action of 1,1’-Disulfanediylbis(pentamethylbenzene) primarily involves its disulfide bond. This bond can undergo redox reactions, influencing the stability and function of proteins and peptides. The compound can interact with thiol groups in biological molecules, leading to the formation or disruption of disulfide bonds, which are crucial for protein folding and stability .
Comparación Con Compuestos Similares
1,2-Bissubstituted Disulfanes: These compounds also contain disulfide bonds and exhibit similar redox properties.
Hexamethylbenzene: A related aromatic compound with six methyl groups, used in similar chemical reactions.
Uniqueness: 1,1’-Disulfanediylbis(pentamethylbenzene) is unique due to its specific structure, which combines the electron-rich pentamethylbenzene units with a disulfide linkage
Propiedades
Número CAS |
63157-80-2 |
|---|---|
Fórmula molecular |
C22H30S2 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentamethyl-6-[(2,3,4,5,6-pentamethylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C22H30S2/c1-11-13(3)17(7)21(18(8)14(11)4)23-24-22-19(9)15(5)12(2)16(6)20(22)10/h1-10H3 |
Clave InChI |
MFFNBOPWXQHZSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)SSC2=C(C(=C(C(=C2C)C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
